molecular formula C14H10N2O2 B1210415 9(10H)-Acridone carboxamide CAS No. 37760-72-8

9(10H)-Acridone carboxamide

Cat. No. B1210415
CAS RN: 37760-72-8
M. Wt: 238.24 g/mol
InChI Key: UWRRBLDAEWEWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxamide derivatives are a class of compounds that are being extensively researched for their potential applications . They are known for their broad spectrum of antifungal activities .


Molecular Structure Analysis

Carboxamide derivatives often have complex molecular structures. For example, the presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins .


Chemical Reactions Analysis

Carboxamide derivatives can undergo a variety of chemical reactions. For instance, the presence of a carboxamide moiety in indole derivatives can inhibit the activity of certain enzymes and proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives can vary greatly depending on their exact structure. For example, some carboxamide derivatives are known to have high cytotoxic activity .

Scientific Research Applications

Fluorescence Detection in HPLC

9(10H)-Acridone carboxamide is used in high performance liquid chromatography (HPLC) with fluorescence detection, particularly for determining acridone content in plant tissues. This method is highly sensitive and suitable for detecting acridone in diverse plant species (Sun et al., 2007).

Potential in Combined Targeted Chemo-Radionuclide Therapy

This compound has been evaluated for its potential in targeted radionuclide and chemotherapy for melanoma. Some acridone derivatives show promise in this area, especially due to their affinity for melanin, which can be leveraged for targeted therapy (Desbois et al., 2008).

Role in Antitumor DNA-Binding Agents

9(10H)-Acridone carboxamide derivatives have shown significant anticancer properties as DNA-binding agents. They have been synthesized and evaluated as potential antitumor drugs, demonstrating promising biological characteristics (Antonini, 2002).

Insights into Drug Action through Cellular Glycosylation

Studies have shown that acridone derivatives can induce changes in cellular glycosylation, providing insights into their mechanism of action as antitumor agents. This aspect is particularly studied in leukemia cells, indicating potential biomarkers for monitoring antitumor activity and toxicity (Wang et al., 2016).

Oxidative Stress-Mediated Apoptosis in Leukemia Cells

Research has indicated that certain acridone derivatives can induce oxidative stress-mediated apoptosis in leukemia cells. This finding is crucial for understanding the antitumor mechanism of these compounds (Wang et al., 2013).

Antimicrobial Properties

Some synthesized acridone derivatives have exhibited moderate antimicrobial activity against various bacteria, showcasing their potential in developing new antimicrobial agents (Kudryavtseva et al., 2017).

DNA Interaction Studies

Studies on acridine-DNA interactions have revealed that acridone derivatives interact with nucleic acids, influencing their biological activities, including mutagenicity and carcinogenicity. This interaction is vital for understanding their role in nucleic acid synthesis and potential therapeutic applications (Shukla et al., 2006).

Applications in Fluorescence and Spectroscopy

Acridone derivatives are utilized in fluorescence and spectroscopy, especially for their chemiluminescent properties in diagnostic assays. These properties are crucial for the development of new diagnostic tools and research methodologies (Tikhomirova et al., 2021).

Safety And Hazards

The safety and hazards associated with carboxamide derivatives can vary greatly depending on their exact structure. Some carboxamide derivatives are known to be harmful if swallowed and can cause serious eye damage .

Future Directions

Research into carboxamide derivatives is ongoing, and there is potential for the development of new compounds with improved properties . Future research may focus on improving the solubility, processability, and thermal properties of these compounds .

properties

IUPAC Name

9-oxo-10H-acridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-14(18)10-6-3-5-9-12(10)16-11-7-2-1-4-8(11)13(9)17/h1-7H,(H2,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRRBLDAEWEWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191208
Record name 9(10H)-Acridone carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9(10H)-Acridone carboxamide

CAS RN

37760-72-8
Record name 9(10H)-Acridone carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037760728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9(10H)-Acridone carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9(10H)-Acridone carboxamide
Reactant of Route 2
9(10H)-Acridone carboxamide
Reactant of Route 3
9(10H)-Acridone carboxamide
Reactant of Route 4
9(10H)-Acridone carboxamide
Reactant of Route 5
9(10H)-Acridone carboxamide
Reactant of Route 6
9(10H)-Acridone carboxamide

Citations

For This Compound
1
Citations
IGC Robertson, BD Palmer, M Officer… - Biochemical …, 1991 - Elsevier
The acridine antitumour agent N-[2′-(dimethylamino)ethyl]acridine-4-carboxamide (AC; NSC 601316; acridine carboxamide) is oxidized efficiently in vitro by rat and mouse hepatic …
Number of citations: 34 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.